molecular formula C16H13F3N6O4S B2746362 2-(5-oxo-4-(4-(3-(trifluoromethyl)phenylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide CAS No. 1396806-27-1

2-(5-oxo-4-(4-(3-(trifluoromethyl)phenylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Cat. No.: B2746362
CAS No.: 1396806-27-1
M. Wt: 442.37
InChI Key: RSWXUPVXNQSNON-UHFFFAOYSA-N
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Description

2-(5-oxo-4-(4-(3-(trifluoromethyl)phenylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a heterocyclic compound featuring a tetrazole core fused with a dihydro-oxo moiety, substituted with a phenylsulfonamido group bearing a trifluoromethyl (-CF₃) group at the 3-position. Tetrazoles are recognized as bioisosteres for carboxylic acids, often improving metabolic stability in pharmaceuticals.

Properties

IUPAC Name

2-[5-oxo-4-[4-[[3-(trifluoromethyl)phenyl]sulfonylamino]phenyl]tetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6O4S/c17-16(18,19)10-2-1-3-13(8-10)30(28,29)21-11-4-6-12(7-5-11)25-15(27)24(22-23-25)9-14(20)26/h1-8,21H,9H2,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWXUPVXNQSNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-oxo-4-(4-(3-(trifluoromethyl)phenylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide exhibits significant biological activity, particularly in the realm of insecticidal properties. This article explores its synthesis, structural characteristics, and biological effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound can be characterized by its complex structure, which includes a tetrazole ring and a sulfonamide group. The synthesis typically involves several steps, including the formation of the tetrazole moiety and subsequent modifications to introduce the trifluoromethylphenylsulfonamide group.

Structural Features

  • Tetrazole Ring : The presence of a tetrazole ring contributes to the compound's biological activity, as this structure is known for its diverse pharmacological properties.
  • Sulfonamide Group : The sulfonamide moiety enhances the compound's interaction with biological targets, potentially influencing its insecticidal efficacy.

Synthesis Overview

The synthesis process generally follows these steps:

  • Formation of the tetrazole ring.
  • Introduction of the acetamide group.
  • Attachment of the trifluoromethylphenylsulfonamide moiety.

Insecticidal Properties

Research has demonstrated that this compound exhibits potent insecticidal activity against various pests, particularly Plutella xylostella (diamondback moth). In bioassays, it was found to have a lower LC50 value compared to traditional insecticides like fipronil, indicating higher effectiveness.

Table 1: Insecticidal Activity Comparison

CompoundLC50 (mg/L)
This compound16.23
Fipronil26.41

The insecticidal mechanism is believed to involve disruption of neurotransmission in target pests. The sulfonamide group may inhibit specific enzymes or receptors critical for nerve function, leading to paralysis and death.

Case Studies

  • Efficacy Against Plutella xylostella : A study reported that the compound caused significant mortality in larvae after 24 hours of exposure. The results indicated that it could serve as an effective alternative to existing insecticides.
  • Comparative Analysis with Other Compounds : Further investigations compared this compound's efficacy with other agrochemicals, highlighting its potential for inclusion in integrated pest management strategies.

Comparison with Similar Compounds

Structural Features

The target compound’s unique structure distinguishes it from analogs. Key comparisons include:

Compound Core Heterocycle Key Substituents Functional Groups
Target 4,5-dihydro-1H-tetrazole 3-(Trifluoromethyl)phenylsulfonamido Acetamide, sulfonamido
[] 4,5-dihydro-1H-pyrazole 5-methyl-1-(4-methylphenyl)triazolyl Carbothioamide, fluorophenyl
[] 1,2,4-triazole 4-methylphenylsulfanyl Acetamide, sulfanyl
[] 1,2,4-triazole Thiophen-2-yl, fluorophenyl Acetamide, sulfanyl

Key Observations :

  • The tetrazole core in the target compound offers higher hydrogen-bonding capacity compared to triazoles or pyrazoles due to its nitrogen-rich structure.

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns were analyzed using graph set theory () and crystallographic data ():

Compound Hydrogen Bond Donors Acceptors Graph Set Patterns Crystal Stability
Target NH (tetrazole), NH (sulfonamido) O (acetamide), SO₂ Likely R₂²(8) motifs High (rigid CF₃ group)
[] NH (pyrazole), NH (carbothioamide) S (carbothioamide) C(4) chains Moderate (flexible methyl groups)
[] NH (acetamide) N (triazole) D(2) dimers Lower (thiophene disrupts packing)

Analysis :

  • The target’s trifluoromethyl group may induce steric hindrance, reducing packing efficiency but enhancing hydrophobic interactions.

Electronic Properties

Compound Electron-Deficient Regions Electron-Rich Regions Bond Order (C-N)
Target CF₃ group, tetrazole N Acetamide O, sulfonamido O 1.25 (tetrazole N-N)
[] Sulfanyl S Triazole N 1.15 (triazole N-N)
[] Thiophenyl S Fluorophenyl F 1.10 (triazole N-S)

Insights :

  • Lower bond orders in triazole cores (–6) suggest reduced stability compared to the tetrazole in the target .

Physicochemical and Pharmacological Implications

  • Solubility : The acetamide and sulfonamido groups in the target improve aqueous solubility compared to sulfanyl analogs (–6).
  • Metabolic Stability : Tetrazoles resist oxidative metabolism better than triazoles, suggesting longer half-life for the target.
  • Bioactivity : The CF₃ group may enhance target selectivity in sulfonamide-based inhibitors, whereas thiophenyl () could improve membrane permeability .

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : 4-Aminophenyltetrazole derivatives (e.g., 4-(1H-tetrazol-5-yl)aniline) are reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is used to scavenge HCl, with molar ratios of 1:1.2 (amine:sulfonyl chloride).
  • Temperature : Reactions are conducted at 0–25°C for 4–12 hours, achieving yields of 70–85%.

Example Protocol :
4-(1H-Tetrazol-5-yl)aniline (1.0 equiv) and 3-(trifluoromethyl)benzenesulfonyl chloride (1.1 equiv) are stirred in DCM with DIEA (2.0 equiv) at 0°C. The mixture warms to room temperature overnight, followed by aqueous workup and column chromatography to isolate the sulfonamide intermediate.

Tetrazole Ring Construction

The tetrazole moiety is often pre-installed in starting materials, but de novo synthesis may involve [2+3] cycloaddition between nitriles and sodium azide. This method, however, requires stringent safety precautions due to the toxicity of azides.

Huisgen Cycloaddition

  • Substrates : Aryl nitriles react with sodium azide in the presence of ammonium chloride in dimethylformamide (DMF) at 100–120°C.
  • Yield : 60–75% after recrystallization from ethanol/water mixtures.

Mechanistic Insight :
The reaction proceeds via a dipolar cycloaddition, forming the 1H-tetrazole ring. Electron-withdrawing groups on the aryl nitrile enhance reactivity, as seen in 4-cyanophenyl sulfonamide precursors.

Acetamide Functionalization

The acetamide group is introduced via alkylation or acylation of the tetrazole nitrogen. Chloroacetamide is a common electrophile for this step.

Alkylation Strategy

  • Reagents : The tetrazole-sulfonamide intermediate is treated with chloroacetamide in the presence of potassium carbonate in acetonitrile.
  • Conditions : Heating at 60–80°C for 6–10 hours achieves 65–80% yields.
  • Side Reactions : Over-alkylation is mitigated by controlling stoichiometry (1:1.05 ratio of tetrazole:chloroacetamide).

Example Protocol :
To a solution of 4-(3-(trifluoromethyl)phenylsulfonamido)phenyl-1H-tetrazole (1.0 equiv) in acetonitrile, chloroacetamide (1.05 equiv) and K2CO3 (2.0 equiv) are added. The mixture is refluxed for 8 hours, filtered, and concentrated to afford the crude product, which is purified via silica gel chromatography.

Coupling and Purification Techniques

Modern synthetic routes employ coupling agents to streamline amide bond formation, particularly for complex intermediates.

HATU-Mediated Coupling

  • Reagents : HATU (1.0 equiv) and DIEA (2.0 equiv) in DCM facilitate coupling between carboxylic acids and amines.
  • Application : Used to conjugate tetrazole-bearing intermediates with acetamide precursors.
  • Yield : 37–87% after HPLC purification.

Case Study :
In a representative procedure, 7-(2-quinolinylmethoxy)-2-naphthoic acid is coupled with 4-(1H-tetrazol-5-yl)benzylamine hydrochloride using HATU/DIEA, yielding 87% after crystallization.

Analytical Characterization

Critical to validating synthesis success, spectroscopic and chromatographic methods ensure structural fidelity.

Spectroscopic Data

  • LC-MS : Molecular ion peaks (e.g., m/z 588 [M+1]) confirm molecular weight.
  • 1H NMR : Key signals include acetamide NH2 (δ 6.8–7.2 ppm), sulfonamide NH (δ 9.2 ppm), and trifluoromethyl singlet (δ −63 ppm for CF3).

Purity Assessment

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity.
  • Melting Point : Crystalline products exhibit sharp melting points (e.g., 224–226°C).

Challenges and Mitigation Strategies

Regioselectivity in Tetrazole Formation

  • Issue : Unsubstituted tetrazoles may form regioisomers.
  • Solution : Use of bulky directing groups (e.g., trityl) ensures 1H-tetrazole predominance.

Sulfonamide Hydrolysis

  • Issue : Acidic or basic conditions may cleave the sulfonamide bond.
  • Mitigation : Neutral pH workup and avoidance of prolonged heating.

Q & A

Q. What are the critical synthetic steps and reaction conditions required to synthesize this compound with high purity?

  • Methodological Answer : Synthesis involves sequential functionalization of the tetrazole and acetamide cores. Key steps include:
  • Coupling reactions to introduce the trifluoromethylphenylsulfonamido group under anhydrous conditions (e.g., DMF as solvent, 60–80°C).
  • Cyclization of the tetrazole ring using NaN₃ or NH₄Cl in ethanol/water mixtures at reflux temperatures .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
  • Critical Conditions : Oxygen-free environments for sulfonamide coupling to prevent oxidation byproducts.

Q. Which spectroscopic and chromatographic techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the tetrazole ring (δ 8.5–9.5 ppm for NH), sulfonamido group (δ 3.1–3.3 ppm for SO₂NH), and acetamide (δ 2.1–2.3 ppm for CH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error .
  • HPLC-PDA : Purity assessment (≥95%) using C18 columns (acetonitrile/water mobile phase) .

Q. How do the compound’s functional groups influence its solubility and stability in aqueous vs. organic solvents?

  • Methodological Answer :
  • Trifluoromethylphenylsulfonamido : Enhances lipophilicity (logP ~2.5–3.0), limiting aqueous solubility (<0.1 mg/mL in PBS). Use DMSO for stock solutions .
  • Tetrazole Ring : Prone to hydrolysis under acidic conditions; stabilize with lyophilization or storage at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational quantum chemistry (DFT) optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :
  • Reaction Path Search : Use Gaussian or ORCA software to model transition states for sulfonamide coupling and tetrazole cyclization. Calculate activation energies (ΔG‡) to identify kinetically favorable conditions (e.g., 70°C vs. 90°C) .
  • Solvent Effects : Conduct COSMO-RS simulations to predict solvent polarity impacts on reaction yields (e.g., DMF vs. THF) .
  • Example Table :
Reaction StepSimulated SolventΔG‡ (kcal/mol)Predicted Yield (%)
Sulfonamide CouplingDMF22.385
Tetrazole CyclizationEthanol18.792

Q. What experimental and statistical strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H and 13C shifts (e.g., distinguishing tetrazole NH from acetamide protons) .
  • Design of Experiments (DoE) : Apply factorial designs to optimize NMR acquisition parameters (e.g., relaxation delay, scan number) for low-concentration samples .
  • Data Reconciliation : Use MestReNova or ACD/Labs to cross-validate NMR, MS, and IR datasets .

Q. What methodologies establish structure-activity relationships (SAR) for this compound’s biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Screen against enzymes (e.g., kinases, proteases) to identify binding poses. Focus on the sulfonamido group’s hydrogen-bonding interactions .
  • In Vitro Assays : Test analogs with modified tetrazole or acetamide groups for IC₅₀ shifts (e.g., replacing CF₃ with CH₃ reduces potency by ~10-fold) .
  • Example Table :
AnalogModificationIC₅₀ (μM)Binding Affinity (ΔG, kcal/mol)
Parent CompoundNone0.45-9.2
Analog ACF₃ → CH₃4.8-6.5
Analog BTetrazole → Triazole>10-4.1

Methodological Considerations for Contradictory Data

  • Synthetic Yield Variability : Use response surface methodology (RSM) to identify interactions between temperature, solvent ratio, and catalyst loading .
  • Biological Replicates : Perform triplicate assays with positive/negative controls to distinguish assay noise from true activity .

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